N-Fmoc-iminodiacetic acid
Overview
Description
Synthesis Analysis
The synthesis of N-Fmoc-iminodiacetic acid derivatives and related compounds often involves multi-step organic reactions, starting from readily available precursors. For example, the synthesis of N-Fmoc-O-(N'-Boc-N'-methyl)-aminohomoserine from l-homoserine, as described by Carrasco et al. (2003), demonstrates the efficiency of incorporating the Fmoc group into amino acids, which is a crucial step in solid-phase peptide synthesis (SPPS) (Carrasco, Brown, Serafimova, & Silva, 2003).
Molecular Structure Analysis
The molecular structure of N-Fmoc-iminodiacetic acid and its derivatives is characterized by the presence of the Fmoc group, which protects the amino group during peptide synthesis. This structure facilitates the efficient incorporation into peptides via Fmoc-chemistry-based SPPS, allowing for subsequent modifications and the introduction of functional groups, as outlined in studies like that by Wurtz et al. (2001) for the synthesis of polyamides (Wurtz, Turner, Baird, & Dervan, 2001).
Chemical Reactions and Properties
N-Fmoc-iminodiacetic acid participates in various chemical reactions, primarily as a building block in peptide synthesis. Its chemical properties allow for selective deprotection and activation, enabling its use in the synthesis of peptides with complex structures. The ability to undergo chemoselective reactions, as demonstrated in the synthesis of neoglycopeptides, highlights its versatility in organic synthesis (Carrasco, Brown, Doan, Kandel, & Lee, 2006).
Scientific Research Applications
Summary of the Application
N-Fmoc-iminodiacetic acid is frequently employed in immobilized metal-ion affinity chromatography (IMAC) due to its ability to act as an electron-pair donor, forming stable complexes with intermediate and borderline Lewis metal ions .
Methods of Application or Experimental Procedures
In this application, N-Fmoc-iminodiacetic acid is used as an ionogenic group immobilized on poly (ethylene vinyl alcohol) (PEVA) hollow fiber membranes for immunoglobulin G 1 (IgG 1) monoclonal antibody (MAb) purification .
Results or Outcomes
The IDA-PEVA membranes showed considerable promise for MAb purification, since IgG 1 was recovered in eluted fractions with traces of contaminants. A purity of 94.2% was reached in the elution step. The MAb dynamic binding capacity (DBC) of 3.10 mg g −1 and the maximum adsorption capacity of 70 mg g −1 were of the same order of magnitude as those found in the literature .
Application in Medicinal Chemistry
Summary of the Application
N-Fmoc-iminodiacetic acid derivatives can be used as ligands to form complexes with technetium, with potential application as hepatobiliary diagnostic agents .
Methods of Application or Experimental Procedures
The influence of synthesized N-Fmoc-iminodiacetic acid derivatives on plasma haemostasis was evaluated spectrophotometrically by clot formation and lysis test (CL-test), coagulation assay, Prothrombin Time and Activated Partial Tromboplastin Time .
Results or Outcomes
Despite their significant influence on the kinetic parameters of the process of clot formation and fibrinolysis, the tested ligands, at potential diagnostic concentrations, did not alter the overall potential of clot formation and lysis (CL AUC). At potential diagnostic concentrations (0.4 μmol/mL) all the tested compounds showed no adverse effects on the membranes of RBCs (Red Blood Cells) .
Application in Peptide Synthesis
Summary of the Application
N-Fmoc-iminodiacetic acid is used in the field of peptide synthesis. It is particularly useful when unnatural modifications or introduction of site-specific tags are required .
Methods of Application or Experimental Procedures
The Fmoc Solid Phase Peptide Synthesis (SPPS) method is used. This involves the use of resin, the ninhydrin test, some of the protecting groups, coupling reagents for peptide bond formation, and the cleavage process .
Results or Outcomes
Synthetic peptides have been used for different studies such as cell signaling, development of epitope-specific antibodies, in cell-biology, biomarkers for diseases, etc. The SPPS method has been largely used and can be an excellent alternative to achieve larger quantities of these biomolecules .
Application in Monoclonal Antibodies Adsorption
Summary of the Application
N-Fmoc-iminodiacetic acid is used as an ionogenic group for the adsorption of IgG 1 Monoclonal Antibodies by Membrane Chromatography .
Methods of Application or Experimental Procedures
In this application, N-Fmoc-iminodiacetic acid is used as an ionogenic group immobilized on poly (ethylene vinyl alcohol) (PEVA) hollow fiber membranes for immunoglobulin G 1 (IgG 1) monoclonal antibody (MAb) purification .
Results or Outcomes
The IDA-PEVA membranes showed considerable promise for MAb purification, since IgG 1 was recovered in eluted fractions with traces of contaminants .
Application in Enhancing Bioavailability of Peptides
Methods of Application or Experimental Procedures
In this study, a solid-phase synthesis method for Fmoc-N-Me-AA-OH was developed using a 2-chlorotrityl chloride (2-CTC) resin as a temporary protective group for the carboxylic acid strategy .
Results or Outcomes
The desired amino acids, Fmoc-N-Me-Thr (tBu)-OH and Fmoc-N-Me-βAla-OH, were synthesized by both strategies with high yield and purity .
Application in Therapeutics and Research
Summary of the Application
Synthetic peptides are important as therapeutics and for a number of research purposes including cancer diagnosis and treatment, antibiotic drug development, epitope mapping, production of antibodies, and vaccine design .
Methods of Application or Experimental Procedures
The Fmoc solid-phase synthesis method is used in this application .
Results or Outcomes
This method has been largely used and can be an excellent alternative to achieve larger quantities of these biomolecules .
Safety And Hazards
Future Directions
The development of peptide drugs has become one of the hottest topics in pharmaceutical research. The use of Fmoc as a temporary protecting group for amine at the N-terminus in SPPS is very widespread for the Fmoc/tBu approach . This suggests that N-Fmoc-iminodiacetic acid, as a reagent in peptide synthesis, will continue to play a significant role in the development of new peptide drugs.
properties
IUPAC Name |
2-[carboxymethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO6/c21-17(22)9-20(10-18(23)24)19(25)26-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2,(H,21,22)(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNHILYINDTUUMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CC(=O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Fmoc-iminodiacetic acid | |
CAS RN |
112918-82-8 | |
Record name | N-Fmoc-iminodiacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.